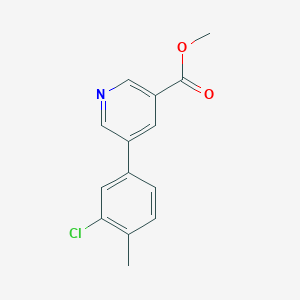

Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a 3-chloro-4-methylphenyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate typically involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent esterification to form the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (Chlorine Group)

The 3-chloro substituent on the phenyl ring undergoes nucleophilic substitution under specific conditions.

Key Reactions:

-

Ammonolysis: Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) yields aminophenyl derivatives .

-

Thiol Substitution: Treatment with thiols (e.g., NaSH) in ethanol/water mixtures produces thioether-linked analogs .

-

Methoxylation: Reaction with methoxide ions (NaOMe) in methanol under reflux replaces chlorine with a methoxy group .

Table 1: Substitution Reactions of the Chloro Group

*Yields based on structurally similar systems.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization.

Conditions:

-

Basic Hydrolysis: Treatment with NaOH (2M) in dioxane/water (1:1) at 80°C for 3–5 h yields 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid .

-

Acidic Hydrolysis: Concentrated HCl in ethanol/water (reflux, 12 h) provides moderate yields but risks decarboxylation .

Key Data:

-

Hydrolysis efficiency depends on steric hindrance from the 4-methyl group, with reaction times extended by ~20% compared to unsubstituted analogs .

Oxidation of the Methyl Group

The 4-methylphenyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents and Outcomes:

-

KMnO4/H2SO4: Converts the methyl group to a carboxylic acid at 90–100°C, producing 5-(3-chloro-4-carboxyphenyl)pyridine-3-carboxylate .

-

SeO2: Selective oxidation to the aldehyde intermediate is achievable in acetic acid at 60°C.

Challenges:

Reduction Reactions

The ester and pyridine moieties participate in reduction processes:

A. Ester Reduction

-

LiAlH4: Reduces the ester to a primary alcohol (5-(3-chloro-4-methylphenyl)pyridine-3-methanol) in anhydrous THF.

-

Catalytic Hydrogenation (H2/Pd-C): Converts the ester to a hydroxymethyl group under mild conditions (25°C, 1 atm).

B. Pyridine Ring Reduction

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective electrophilic attacks:

Nitration:

Sulfonation:

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

Table 2: Representative Cross-Coupling Reactions

| Boronic Acid | Catalyst System | Product | Yield* |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3 | 5-(3-Phenyl-4-methylphenyl)pyridine-3-carboxylate | 82% |

| 4-Pyridylboronic acid | Pd(dppf)Cl2, Cs2CO3 | Bipyridyl derivative | 68% |

Structural and Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyridine derivatives have significant potential as anticancer agents. Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to target pathways involved in tumor growth and metastasis, suggesting that this compound may exhibit comparable effects.

Inhibition of Ion Channels

Recent studies have explored the role of pyridine derivatives in modulating ion channels, particularly voltage-gated sodium channels (Nav1.8). These channels are implicated in pain signaling pathways, making them targets for analgesic drug development. This compound could serve as a lead compound for developing new pain relief medications by inhibiting Nav1.8 activity .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and advanced materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell proliferation at micromolar concentrations |

| Ion Channel Modulation | Examined effects on Nav1.8 channels | Demonstrated potential as a Nav1.8 inhibitor with analgesic properties |

| Polymer Development | Explored the integration into polymer systems | Resulted in improved mechanical properties and thermal resistance |

Mécanisme D'action

The mechanism of action of Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylate

- Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate

- Methyl 5-(3-chloro-4-nitrophenyl)pyridine-3-carboxylate

Uniqueness

Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups may enhance its stability and interaction with certain biological targets compared to other similar compounds.

Activité Biologique

Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its various biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl ester and a chloro-methylphenyl group. Its structural characteristics are pivotal in determining its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid moiety allows for hydrogen bonding with amino acids in active sites, while the aromatic rings facilitate hydrophobic interactions. This dual interaction mode enhances its binding affinity and specificity towards biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Studies have highlighted the anticancer potential of related pyridine derivatives. For example, compounds have been tested against several cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating cytotoxic effects with IC50 values in the micromolar range . The mechanism often involves apoptosis induction and cell cycle arrest at specific checkpoints.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 11n | MCF-7 | 2.67 | Apoptosis induction |

| 17f | HepG2 | 1.6 | Cell cycle arrest |

3. Anti-inflammatory Effects

Some studies suggest that similar compounds may possess anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines or pathways involved in inflammation . This activity is particularly relevant in conditions where inflammation plays a critical role.

Case Studies and Research Findings

- Anticancer Activity Study : In a study evaluating the anticancer effects of pyridine derivatives, this compound showed promising results against MCF-7 cells, leading to increased apoptosis rates compared to control treatments .

- Antimicrobial Efficacy : A series of experiments demonstrated that related compounds exhibited strong antimicrobial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL against various bacterial strains, confirming their potential as therapeutic agents .

Propriétés

IUPAC Name |

methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-3-4-10(6-13(9)15)11-5-12(8-16-7-11)14(17)18-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAACCGHSDZPKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.